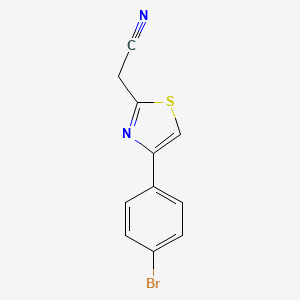

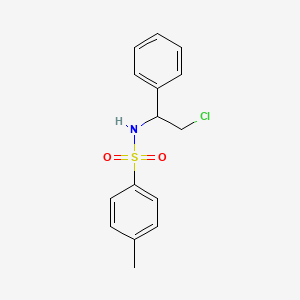

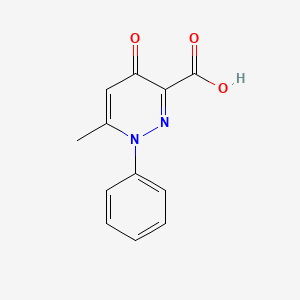

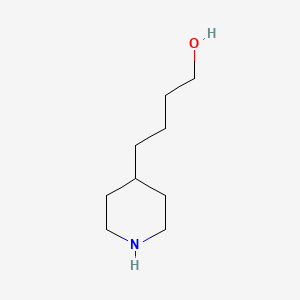

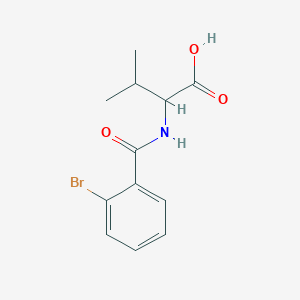

![molecular formula C14H19N3OS B1273314 5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 667413-64-1](/img/structure/B1273314.png)

5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

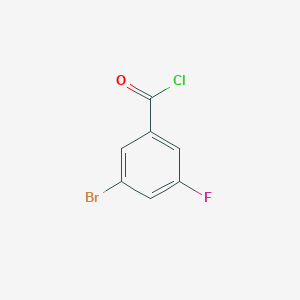

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides under certain conditions. For instance, the synthesis of 5-(4'-aroyl)-aryloxy methyl-4H-(1,2,4)-triazolin-3-thiols involves using substituted phenyl benzoates as starting materials, which undergo Fries rearrangement to yield p-hydroxy benzophenones. These are then treated with ethyl bromoacetate and anhydrous potassium carbonate in dry acetone to produce benzoyl phenyloxy esters. The esters are further refluxed with thiosemicarbazide in the presence of acetic anhydride to give the cyclized triazole compounds .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound, 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, was determined using single-crystal X-ray diffraction, revealing the dihedral angles between the triazole ring and the substituted benzene rings . Additionally, quantum chemical calculations, such as density functional theory (DFT), can predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data for validation .

Chemical Reactions Analysis

The chemical reactivity of triazole derivatives can be inferred from their molecular structure and electronic properties. DFT calculations can provide insights into the molecular electrostatic potentials and frontier molecular orbitals, which are indicative of the sites of chemical reactivity. For example, the title compound in paper was predicted to have nonlinear optical properties greater than those of urea, suggesting potential applications in materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure and substituents. The solvation effects and conformational flexibility can be studied using DFT calculations by varying torsion angles and applying solvation models like Onsager and the polarizable continuum model (PCM) . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents.

Biological Activity

Triazole derivatives have been screened for various biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant activities. The biological activity is often a result of the interaction between the triazole moiety and biological targets. For example, the compounds synthesized in papers and were tested for their antibacterial and antifungal activities, while the compounds in paper were evaluated for their anti-inflammatory and molluscicidal activities. These studies contribute to the understanding of the structure-activity relationship and the potential therapeutic applications of triazole derivatives.

Scientific Research Applications

1. Oxidative Stress Amelioration

A study found that derivatives of 1,2,4-triazole, including compounds similar to 5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol, were effective in ameliorating peroxidative injury induced by ethanol in mice. This suggests potential applications in controlling ethanol-induced oxidative stress in an organ-selective manner (Aktay, Tozkoparan, & Ertan, 2005).

2. Antimicrobial Activity

A 2020 study synthesized novel 1,2,4-triazole derivatives, including compounds structurally similar to the chemical , which demonstrated moderate to good antimicrobial activity. This points towards the potential use of these compounds in developing new antimicrobial agents (Martin, 2020).

3. Application in Synthesizing C-Nucleosides

Research has shown the utility of 1,2,4-triazole derivatives in the synthesis of acyclic C-nucleosides, which are of interest in pharmaceutical research. This indicates potential applications in drug development (Belkadi & Othman, 2006).

4. Antibacterial and Antifungal Properties

A study on fused 1,2,4-triazoles revealed that certain derivatives showed interesting antibacterial and antifungal activities. This implies possible applications in developing new antibacterial and antifungal drugs (Joshi, Dhalani, Bhatt, & Kapadiya, 2021).

Safety and Hazards

properties

IUPAC Name |

4-methyl-3-[1-(4-propan-2-ylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS/c1-9(2)11-5-7-12(8-6-11)18-10(3)13-15-16-14(19)17(13)4/h5-10H,1-4H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCYKNXZCPJCCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(C)C2=NNC(=S)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391482 |

Source

|

| Record name | 5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667413-64-1 |

Source

|

| Record name | 5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B1273260.png)

![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1273261.png)